molecular formula C6H15N3O B12571264 N-(2-Aminoethyl)-N-propan-2-ylurea CAS No. 229028-71-1

N-(2-Aminoethyl)-N-propan-2-ylurea

Cat. No.: B12571264
CAS No.: 229028-71-1
M. Wt: 145.20 g/mol
InChI Key: MKUDQQQXIYJLLM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-propan-2-ylurea is an organic compound that features both amine and urea functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-propan-2-ylurea typically involves the reaction of isopropylamine with ethylene urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethylene urea is dissolved in a suitable solvent, such as dichloromethane.

    Step 2: Isopropylamine is added dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours at room temperature.

    Step 4: The solvent is evaporated, and the crude product is purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-propan-2-ylurea can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N-propan-2-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug precursor.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-propan-2-ylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N-methylurea
  • N-(2-Aminoethyl)-N-ethylurea
  • N-(2-Aminoethyl)-N-butylurea

Uniqueness

N-(2-Aminoethyl)-N-propan-2-ylurea is unique due to its specific combination of amine and urea functional groups, which allows it to participate in a diverse range of chemical reactions. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in different fields.

Properties

CAS No.

229028-71-1

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-aminoethyl)-1-propan-2-ylurea

InChI

InChI=1S/C6H15N3O/c1-5(2)9(4-3-7)6(8)10/h5H,3-4,7H2,1-2H3,(H2,8,10)

InChI Key

MKUDQQQXIYJLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN)C(=O)N

Origin of Product

United States

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